N~1~-cycloheptyl-N~3~-(phenylsulfonyl)-beta-alaninamide
Vue d'ensemble
Description
N~1~-cycloheptyl-N~3~-(phenylsulfonyl)-beta-alaninamide, commonly known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based drugs and has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
The exact mechanism of action of CHS-828 is not fully understood, but it is believed to involve the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a key role in the production of nicotinamide adenine dinucleotide (NAD+), which is essential for cell metabolism and survival. By inhibiting NAMPT, CHS-828 disrupts the production of NAD+ and leads to cell death in cancer cells.
Biochemical and Physiological Effects
CHS-828 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of immune cells involved in autoimmune diseases. In addition, CHS-828 has been shown to reduce the growth and proliferation of cancer cells, as well as reduce the size of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHS-828 is its potent anti-tumor activity against a wide range of cancer cell lines. It has also been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of CHS-828 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CHS-828. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response to CHS-828 treatment in cancer patients. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CHS-828 in humans, with the ultimate goal of developing it into a clinically useful drug for the treatment of cancer and autoimmune diseases.
Conclusion
In conclusion, CHS-828 is a promising synthetic compound that has shown potent anti-tumor activity and potential therapeutic applications in cancer and autoimmune diseases. Its mechanism of action involves the inhibition of NAMPT, and it has been shown to have a favorable safety profile in animal studies. While there are some limitations to its use in lab experiments, there are several future directions for research on CHS-828 that could lead to its development as a clinically useful drug.
Applications De Recherche Scientifique
CHS-828 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that CHS-828 has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit the growth of cancer cells in animal models of cancer.
In addition, CHS-828 has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of disease symptoms in animal models.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-cycloheptylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-16(18-14-8-4-1-2-5-9-14)12-13-17-22(20,21)15-10-6-3-7-11-15/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCROOSOQISOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.